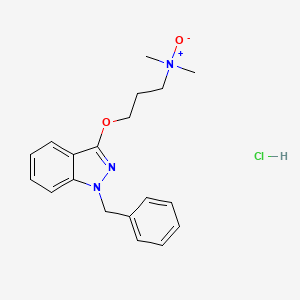
Benzydamine N-Oxide Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzydamine N-Oxide Hydrochloride is a derivative of benzydamine, a non-steroidal anti-inflammatory drug (NSAID) known for its local anaesthetic and analgesic properties. This compound is primarily used for its anti-inflammatory and pain-relieving effects, particularly in the treatment of conditions affecting the mouth, throat, and musculoskeletal system .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzydamine N-Oxide Hydrochloride typically involves the oxidation of benzydamine. One common method is the use of flavin-containing monooxygenases (FMO) to catalyze the N-oxidation of benzydamine . The reaction conditions often include the presence of NADPH and specific inhibitors to ensure selective oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is then purified and formulated into various pharmaceutical products .
化学反应分析
Types of Reactions
Benzydamine N-Oxide Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Catalyzed by flavin-containing monooxygenases, leading to the formation of the N-oxide derivative.
Reduction: Can be reduced back to benzydamine under specific conditions.
Substitution: Involves the replacement of functional groups, although this is less common.
Common Reagents and Conditions
Oxidation: Requires NADPH and specific FMO enzymes.
Reduction: Typically involves reducing agents like sodium thiosulfate.
Substitution: May involve various nucleophiles depending on the desired product.
Major Products Formed
The primary product of these reactions is this compound itself, with potential by-products including reduced forms and other substituted derivatives .
科学研究应用
Benzydamine N-Oxide Hydrochloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of Benzydamine N-Oxide Hydrochloride involves its interaction with inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and stabilizes cell membranes, leading to reduced inflammation and pain . The compound primarily targets flavin-containing monooxygenases, which catalyze its oxidation and subsequent pharmacological effects .
相似化合物的比较
Similar Compounds
Benzydamine Hydrochloride: The parent compound, known for its anti-inflammatory and analgesic properties.
Other NSAIDs: Such as aspirin and ibuprofen, which also have anti-inflammatory effects but differ in their chemical structure and mechanism of action.
Uniqueness
Benzydamine N-Oxide Hydrochloride is unique due to its specific interaction with flavin-containing monooxygenases and its localized action, which minimizes systemic side effects compared to other NSAIDs .
属性
CAS 编号 |
39860-94-1 |
|---|---|
分子式 |
C19H24ClN3O2 |
分子量 |
361.9 g/mol |
IUPAC 名称 |
3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine oxide;hydrochloride |
InChI |
InChI=1S/C19H23N3O2.ClH/c1-22(2,23)13-8-14-24-19-17-11-6-7-12-18(17)21(20-19)15-16-9-4-3-5-10-16;/h3-7,9-12H,8,13-15H2,1-2H3;1H |
InChI 键 |
QOKDKSJKRKBVHZ-UHFFFAOYSA-N |
规范 SMILES |
C[N+](C)(CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3)[O-].Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















